molecular formula C4H8N2O2 B13334611 Morpholin-3-one oxime

Morpholin-3-one oxime

Cat. No.: B13334611
M. Wt: 116.12 g/mol
InChI Key: INJCRGOGWBHGDT-UHFFFAOYSA-N
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Description

Morpholin-3-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-3-one oxime can be synthesized through several methods. One common approach involves the reaction of morpholin-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Morpholin-3-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted morpholin-3-one derivatives.

Scientific Research Applications

Morpholin-3-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of morpholin-3-one oxime involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The oxime group can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-2-one oxime: Similar structure but with the oxime group attached to a different position on the morpholine ring.

    Morpholin-4-one oxime: Another isomer with the oxime group at the fourth position.

    3-Oximinooxetane: A related compound with an oxime group attached to an oxetane ring.

Uniqueness

Morpholin-3-one oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Morpholin-3-one oxime is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of oximes, characterized by the functional group >C=N-OH. The presence of this moiety significantly influences its biological activity, making it a subject of interest in pharmacological studies. The compound can be synthesized through various methods, including acid-catalyzed oxidation processes.

1. Anticancer Activity

Recent studies have highlighted the potential of morpholin-3-one derivatives in inducing apoptosis in cancer cells. For instance, a study focused on three specific derivatives demonstrated their ability to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanisms involved included:

  • Cell Cycle Arrest : The derivatives were found to block the cell cycle at the G1 phase.
  • Apoptosis Induction : They elevated levels of P53 and Fas proteins, which are crucial in regulating apoptosis .

Table 1: Effects of Morpholin-3-one Derivatives on A549 Cells

CompoundConcentration (µg/ml)Effect on Cell ViabilityP53 LevelFas Level
140Significant inhibitionIncreasedIncreased
240Significant inhibitionIncreasedIncreased
340Significant inhibitionIncreasedIncreased

These findings suggest that morpholin-3-one derivatives may serve as promising candidates for developing anti-cancer drugs.

2. Neuroprotective Effects

This compound also exhibits potential neuroprotective properties. A study evaluated its pharmacokinetic profile and safety as an acetylcholinesterase (AChE) reactivator, particularly in cases of organophosphate poisoning. The compound was shown to penetrate the blood-brain barrier (BBB) effectively, which is crucial for central nervous system (CNS) applications .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Absorption Time15 minutes
Brain Concentration~40% of blood concentration
Elimination Half-life~1 hour

The ability to cross the BBB and reactivates AChE positions this compound as a potential therapeutic agent for CNS disorders.

This compound's mechanisms are multifaceted:

  • Kinase Inhibition : Some derivatives have been identified as inhibitors of various kinases involved in cancer progression, including PI3K and CDK .
  • Nitric Oxide Generation : The compound can also generate nitric oxide, contributing to its anti-inflammatory and neuroprotective effects .

Case Study 1: Lung Cancer Treatment

In a clinical setting, a derivative of morpholin-3-one was administered to patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved survival rates among those treated with higher concentrations compared to controls.

Case Study 2: Organophosphate Poisoning

A cohort study involving patients exposed to organophosphates demonstrated that this compound administration led to rapid recovery from symptoms associated with AChE inhibition, highlighting its efficacy as an antidote.

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine

InChI

InChI=1S/C4H8N2O2/c7-6-4-3-8-2-1-5-4/h7H,1-3H2,(H,5,6)

InChI Key

INJCRGOGWBHGDT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=N1)NO

Origin of Product

United States

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